molecular formula C26H50O4 B089541 Didecyl adipate CAS No. 105-97-5

Didecyl adipate

Cat. No.: B089541
CAS No.: 105-97-5
M. Wt: 426.7 g/mol
InChI Key: HCQHIEGYGGJLJU-UHFFFAOYSA-N
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Description

Didecyl adipate, also known as hexanedioic acid, didecyl ester, is an organic compound with the molecular formula C26H50O4. It is a type of ester formed from the reaction between adipic acid and decanol. This compound is commonly used as a plasticizer, which enhances the flexibility and durability of materials such as plastics and rubbers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Didecyl adipate is synthesized through an esterification reaction between adipic acid and decanol. The reaction typically involves heating adipic acid with decanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to ensure high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Didecyl adipate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to adipic acid and decanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide or sulfuric acid.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

Didecyl adipate has a broad range of applications across various scientific disciplines:

Polymer Chemistry

  • Plasticizer : this compound is extensively used as a plasticizer in the production of flexible PVC and other polymers. It intercalates between polymer chains, enhancing flexibility and reducing brittleness. This property is crucial for applications requiring durable and flexible materials such as films, coatings, and adhesives.

Biomedical Applications

  • Biocompatibility Studies : Research has indicated that this compound exhibits favorable biocompatibility, making it a candidate for use in biomedical devices and drug delivery systems. Its low toxicity profile supports its potential in applications where contact with biological tissues is required.

Cosmetic Formulations

  • Emollient Properties : this compound serves as an emollient in cosmetic products, enhancing skin hydration and texture. Its ability to form a barrier on the skin helps to reduce moisture loss, making it beneficial for creams and lotions aimed at skin repair.

Environmental Impact Studies

  • Toxicity Assessments : Studies have shown that while this compound is generally safe for consumer products, it has exhibited some toxicity to aquatic organisms. Research focuses on understanding its environmental impact and ensuring safe usage levels to prevent ecological damage.

Case Studies

Application AreaStudy ReferenceFindings
Polymer ChemistryDemonstrated enhanced flexibility in PVC formulations when using this compound as a plasticizer.
Biomedical Devices Evaluated biocompatibility; found suitable for drug delivery systems due to low toxicity.
Cosmetic ProductsConfirmed emollient properties; effective in improving skin hydration without irritation.
Environmental Studies Investigated aquatic toxicity; recommended management practices to mitigate environmental risks.

Mechanism of Action

The primary function of didecyl adipate as a plasticizer is to reduce the intermolecular forces between polymer chains, thereby increasing their flexibility and reducing brittleness. This is achieved through the incorporation of the ester groups into the polymer matrix, which disrupts the regular packing of polymer chains and enhances their mobility .

Comparison with Similar Compounds

    Diisodecyl adipate: Another ester of adipic acid, used similarly as a plasticizer.

    Dioctyl adipate: Used in the production of flexible PVC and other polymers.

    Dibutyl adipate: Employed in the formulation of cosmetics and personal care products.

Uniqueness: Didecyl adipate is unique due to its specific chain length, which provides an optimal balance between flexibility and durability in the materials it is used to plasticize. Its relatively high molecular weight compared to other adipate esters also contributes to its effectiveness in enhancing the properties of polymers .

Biological Activity

Didecyl adipate (DDA) is an organic compound classified as an ester, specifically the diester of adipic acid and decanol. It is commonly used as a plasticizer in various polymer applications due to its ability to enhance flexibility and durability. This article explores the biological activity of DDA, focusing on its ecotoxicity, potential toxicity to aquatic organisms, and biodegradation pathways.

  • Chemical Formula : C26H50O4
  • Molecular Weight : 426.67 g/mol
  • CAS Registry Number : 105-97-5
  • Appearance : Colorless to pale yellow liquid with a mild odor.

Ecotoxicity and Environmental Impact

DDA has been studied for its environmental impact, particularly concerning its toxicity to aquatic organisms. Research indicates that while DDA is generally regarded as safe for use in consumer products, it does exhibit some toxicity to aquatic life. Its potential environmental effects necessitate careful management to prevent contamination:

  • Aquatic Toxicity : DDA has shown harmful effects on certain aquatic organisms, which raises concerns about its use and disposal in environments where it may enter water systems.
  • Bioaccumulation : Studies suggest that DDA does not significantly bioaccumulate in aquatic life, indicating limited long-term ecological effects.

Biodegradation Pathways

The biodegradation of DDA involves the hydrolysis of ester bonds, leading to the formation of monoesters and other byproducts. The breakdown process can be summarized as follows:

  • Hydrolysis of Ester Bonds : The initial step involves the hydrolysis of the ester bonds in DDA.
  • Formation of Monoesters : This process leads to the formation of monoesters, which are typically less toxic than their diester counterparts.
  • Further Decomposition : The resulting monoesters can undergo further degradation into fatty acids and alcohols.

The biodegradation pathway is crucial for assessing the environmental safety of DDA and similar compounds, as it determines their persistence and potential ecological impact .

Case Studies and Research Findings

Several studies have investigated the biological activity and safety profile of DDA:

  • A study on plasticizers highlighted that DDA exhibits reduced toxicity compared to traditional phthalate plasticizers, making it a safer alternative in various applications .
  • Research conducted on the fungal resistance of alkyl adipates indicated that DDA's structure allows for some degree of microbial attack, suggesting that while it can serve as a carbon source for certain fungi, it does not exhibit significant resistance against them .

Table 1: Summary of Biological Activity Studies on this compound

Study ReferenceFocus AreaKey Findings
EcotoxicityDDA shows some toxicity to aquatic organisms but does not bioaccumulate significantly.
BiodegradationBiodegradation involves hydrolysis leading to less toxic monoesters.
Fungal ResistanceDDA serves as a food source for fungi but lacks significant resistance.

Properties

IUPAC Name

didecyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-19-23-29-25(27)21-17-18-22-26(28)30-24-20-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHIEGYGGJLJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059328
Record name Didecyl adipate
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Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105-97-5
Record name Didecyl adipate
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Record name Dicapryl adipate
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Record name Didecyl adipate
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Record name Hexanedioic acid, 1,6-didecyl ester
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Record name Didecyl adipate
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Record name Didecyl adipate
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Record name DICAPRYL ADIPATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Didecyl adipate in studying ATP release from cells?

A1: this compound (DDA) is not directly involved in the physiological process of ATP release. Instead, it serves as a tool to investigate this process. DDA is a potassium channel opener. Researchers observed that increasing concentrations of DDA led to a linear increase in ATP concentration in the extracellular fluid of cultured marginal cells []. This suggests that the opening of potassium channels by DDA indirectly stimulates ATP release from these cells. This information helps researchers understand the link between potassium channel activity and ATP release mechanisms.

Q2: Besides its use in studying ATP release, are there other applications of this compound in material science?

A2: Yes, this compound is commonly employed as a plasticizer in various materials, particularly in the production of flame-retardant cable sheath materials []. Its role is to improve the flexibility, processability, and overall performance of these materials.

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